5-(4-Fluorophenyl)nicotinic acid
Overview
Description
Mechanism of Action
Target of Action
5-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinic acid receptors . These receptors play a crucial role in various biological processes, including lipid metabolism and the modulation of cellular pathways .
Mode of Action
The compound interacts with its targets by binding to the nicotinic acid receptors, modulating their activity . This interaction can lead to changes in the receptor’s function, influencing the biochemical pathways in which these receptors are involved .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as a precursor of nicotinamide coenzymes , which play a vital role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . These coenzymes are essential for redox metabolism and the functioning of NAD-dependent pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 2172 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the nicotinic acid receptors and its role as a coenzyme precursor. It can influence cellular metabolism and potentially have effects on various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)nicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by cyclization and decarboxylation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products:
Scientific Research Applications
Chemistry: 5-(4-Fluorophenyl)nicotinic acid is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized to study the effects of fluorinated aromatic compounds on biological systems .
Medicine: Derivatives of this compound have shown potential in the treatment of lipid disorders by targeting nicotinic acid receptors. They are also being investigated for their anticancer properties.
Comparison with Similar Compounds
Nicotinic acid (niacin): A well-known compound used to treat lipid disorders.
4-Fluorobenzoic acid: Shares the fluorinated aromatic ring but lacks the nicotinic acid structure.
5-(2-Fluorophenyl)nicotinic acid: A positional isomer with similar properties but different biological activities.
Uniqueness: 5-(4-Fluorophenyl)nicotinic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to target nicotinic acid receptors and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDAKHYANOMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464036 | |
Record name | 5-(4-Fluorophenyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364064-17-5 | |
Record name | 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364064-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EMD-50929 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Fluorophenyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMD-50929 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 2-hydroxy-5-(4-fluorophenyl)nicotinic acid?
A1: The research primarily focuses on the tautomeric preferences of 2-hydroxy-5-(4-fluorophenyl)nicotinic acid. The study found that this compound favors the lactim-lactam tautomeric form over the enol-keto form. This preference was determined through both experimental techniques and quantum chemical calculations. [] This finding contributes to a deeper understanding of the compound's structure and potential reactivity.
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